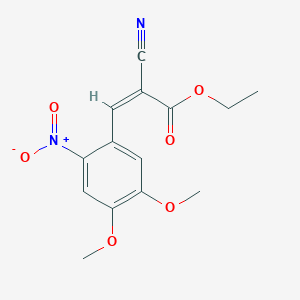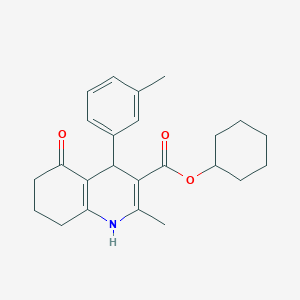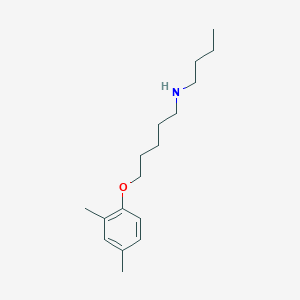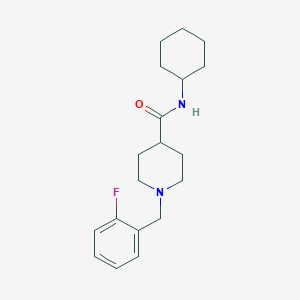![molecular formula C23H34ClN B5217257 1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as MPHP or MDPHP. This compound belongs to the class of synthetic cathinones, which are known to have stimulant properties. The chemical structure of MPHP makes it a potential candidate for research in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of MPHP involves the inhibition of dopamine reuptake, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant properties of MPHP. Additionally, MPHP has been shown to have an affinity for the serotonin transporter, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
MPHP has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause hyperthermia. Additionally, MPHP has been shown to increase locomotor activity and induce stereotypy in animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPHP in lab experiments include its strong affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related disorders. Additionally, MPHP has been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for studying anxiety and depression. The limitations of using MPHP in lab experiments include its potential for abuse and its adverse effects on the cardiovascular system.
Zukünftige Richtungen
There are several future directions for research on MPHP. One potential direction is to study its potential therapeutic applications in the treatment of Parkinson's disease. Additionally, further research is needed to understand the anxiolytic and antidepressant properties of MPHP and to determine its potential as a treatment for anxiety and depression. Finally, more research is needed to understand the potential adverse effects of MPHP on the cardiovascular system and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of MPHP involves the reaction between 1-adamantanecarboxylic acid and 4-methylphenylmagnesium bromide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
MPHP has been studied extensively for its potential therapeutic applications. It has been found to have a strong affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, MPHP has been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
1-[[3-(4-methylphenyl)-1-adamantyl]methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N.ClH/c1-18-5-7-21(8-6-18)23-14-19-11-20(15-23)13-22(12-19,16-23)17-24-9-3-2-4-10-24;/h5-8,19-20H,2-4,9-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMTZDKHRAIUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN5CCCCC5.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-Methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)


![2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5217202.png)

![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5217211.png)
![(3-{3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5217219.png)
![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)


![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)